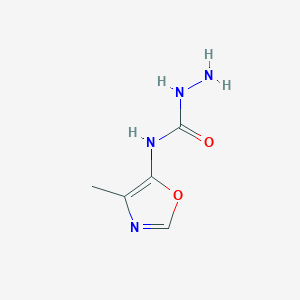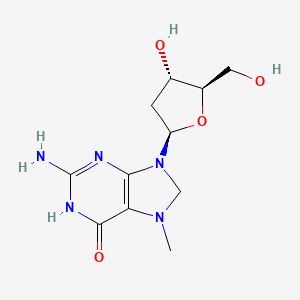
N-(4-methyloxazol-5-yl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyloxazol-5-yl)hydrazinecarboxamide is an organic compound that belongs to the family of oxazoles. It is a colorless solid that is soluble in water and organic solvents. This compound is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the fields of medicine, agriculture, and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyloxazol-5-yl)hydrazinecarboxamide typically involves the condensation of 4-methyloxazole-5-carboxylic acid with hydrazinecarboxamide under controlled conditions. The reaction is carried out at high temperatures, preferably around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step procedures that include acylation, cyclodehydration, and sulfochlorination reactions. These methods are designed to maximize yield and minimize waste, although they can be complex and require careful handling of reagents .
化学反应分析
Types of Reactions
N-(4-methyloxazol-5-yl)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxazole derivatives, while reduction reactions may yield hydrazine derivatives .
科学研究应用
N-(4-methyloxazol-5-yl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a drug candidate for various medical conditions, including its inhibitory activity on blood platelet aggregation.
Industry: It is used in the production of various industrial chemicals and as a corrosion inhibitor in metal treatments.
作用机制
The mechanism of action of N-(4-methyloxazol-5-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to N-(4-methyloxazol-5-yl)hydrazinecarboxamide include:
4-methyloxazole-5-carboxylic acid: An important intermediate in the synthesis of various organic compounds.
Hydrazinecarboxamide: A compound with similar functional groups and reactivity.
N-(4-methoxybenzyl)hydrazinecarboxamide: A related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of both oxazole and hydrazinecarboxamide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C5H8N4O2 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC 名称 |
1-amino-3-(4-methyl-1,3-oxazol-5-yl)urea |
InChI |
InChI=1S/C5H8N4O2/c1-3-4(11-2-7-3)8-5(10)9-6/h2H,6H2,1H3,(H2,8,9,10) |
InChI 键 |
IRFVPIQYRLLVHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC=N1)NC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)


![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)


![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)

